methyl N'-[(E)-benzylideneamino]carbamimidothioate;hydroiodide
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Overview
Description
Methyl N’-[(E)-benzylideneamino]carbamimidothioate;hydroiodide is a chemical compound with the molecular formula C9H11IN2S It is known for its unique structure, which includes a benzylideneamino group and a carbamimidothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N’-[(E)-benzylideneamino]carbamimidothioate;hydroiodide typically involves the reaction of benzylideneamine with methyl carbamimidothioate in the presence of hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Benzylideneamine is prepared by the condensation of benzaldehyde with ammonia or an amine.
Step 2: Methyl carbamimidothioate is synthesized by reacting methyl isothiocyanate with an amine.
Step 3: The final product, methyl N’-[(E)-benzylideneamino]carbamimidothioate;hydroiodide, is obtained by reacting benzylideneamine with methyl carbamimidothioate in the presence of hydroiodic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl N’-[(E)-benzylideneamino]carbamimidothioate;hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The benzylideneamino group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the benzylideneamino group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
Methyl N’-[(E)-benzylideneamino]carbamimidothioate;hydroiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl N’-[(E)-benzylideneamino]carbamimidothioate;hydroiodide involves its interaction with specific molecular targets. The benzylideneamino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The carbamimidothioate moiety can interact with metal ions, affecting their biological functions. These interactions can disrupt cellular processes and lead to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl carbamimidothioate: A related compound with similar chemical properties.
Benzylideneamine: Shares the benzylideneamino group but lacks the carbamimidothioate moiety.
Methyl isothiocyanate: Contains the isothiocyanate group, which is structurally related to the carbamimidothioate moiety.
Uniqueness
Methyl N’-[(E)-benzylideneamino]carbamimidothioate;hydroiodide is unique due to the combination of the benzylideneamino and carbamimidothioate groups. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above. Its ability to interact with both nucleophilic sites and metal ions makes it a versatile compound for various applications.
Properties
IUPAC Name |
methyl N'-[(E)-benzylideneamino]carbamimidothioate;hydroiodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S.HI/c1-13-9(10)12-11-7-8-5-3-2-4-6-8;/h2-7H,1H3,(H2,10,12);1H/b11-7+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKJUHJTLRINLQ-RVDQCCQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NN=CC1=CC=CC=C1)N.I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS/C(=N/N=C/C1=CC=CC=C1)/N.I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12IN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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